

PF-573228 solubility and stock solution preparation

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Compound of Interest		
Compound Name:	PF-573228	
Cat. No.:	B1684526	Get Quote

Application Notes and Protocols for PF-573228

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-573228 is a potent, ATP-competitive, and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signaling pathways involved in cell adhesion, migration, proliferation, and survival.[3][4] By inhibiting the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), PF-573228 effectively blocks downstream signaling events.[2][5] This compound is a valuable tool for studying FAK-mediated processes and holds potential as a therapeutic agent in oncology research, particularly in suppressing tumor growth and metastasis.[4][6] These notes provide detailed protocols for the solubilization and preparation of stock solutions of PF-573228 for laboratory use.

Physicochemical and Biological Properties

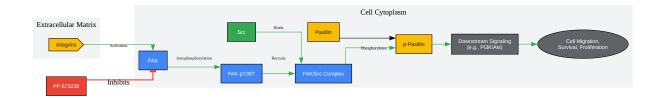


Property	Value	Reference
IUPAC Name	3,4-Dihydro-6-[[4-[[[3- (methylsulfonyl)phenyl]methyl] amino]-5-(trifluoromethyl)-2- pyrimidinyl]amino]-2(1H)- quinolinone	[7]
Molecular Formula	C22H20F3N5O3S	[1]
Molecular Weight	491.49 g/mol	[1]
CAS Number	869288-64-2	[1]
Mechanism of Action	ATP-competitive inhibitor of FAK	[4][8]
IC50	4 nM (for purified recombinant FAK)	[1][2]
IC₅₀ (Cell-based)	11-500 nM (for inhibition of FAK phosphorylation)	[3][5][8]

FAK Signaling Pathway and Inhibition by PF-573228

Focal Adhesion Kinase (FAK) is a key mediator of signal transduction initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates other substrates, such as paxillin, leading to the activation of downstream pathways like PI3K/Akt, which regulate cell migration, survival, and proliferation. **PF-573228** exerts its inhibitory effect by blocking the initial ATP-dependent autophosphorylation of FAK, thereby preventing the recruitment of Src and the subsequent signaling cascade.[4][6]





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FAK signaling pathway and its inhibition by PF-573228.

Solubility Data

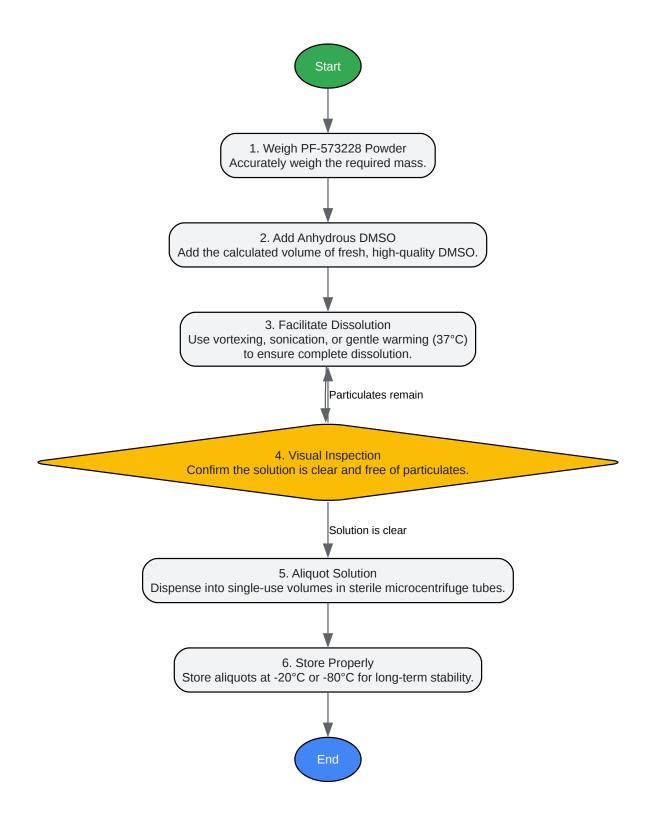
PF-573228 exhibits poor solubility in aqueous solutions but is soluble in organic solvents. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[2][8]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
DMSO	25 - 49.15 mg/mL (some sources report >166 mg/mL)	50.87 - 100 mM	[1][2][8][9]
DMF	20 mg/mL	~40.7 mM	[7]
Ethanol	Insoluble	Insoluble	[8]
Water	Insoluble	Insoluble	[8]

Protocols for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of **PF-573228**.





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Workflow for preparing a **PF-573228** stock solution.



Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides instructions for preparing a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

- PF-573228 solid (MW: 491.49 g/mol)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath set to 37°C (optional)

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of PF-573228 needed.
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 491.49 g/mol x 1000 mg/g = 4.915 mg
- Weighing: Carefully weigh out 4.915 mg of PF-573228 powder and place it into a sterile microcentrifuge tube.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
- Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, the following steps can be taken:
 - Gently warm the tube in a 37°C water bath for 5-10 minutes.[5][9]
 - Briefly sonicate the tube in an ultrasonic bath.[5][9]



- Verification: Visually inspect the solution to ensure it is clear and all solid has dissolved.
- Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Example Dilution Table (based on MW 491.49):[1]

Target Concentration	Volume for 1 mg	Volume for 5 mg	Volume for 10 mg
1 mM	2.03 mL	10.17 mL	20.35 mL
5 mM	0.41 mL	2.03 mL	4.07 mL
10 mM	0.20 mL	1.02 mL	2.03 mL
50 mM	0.04 mL	0.20 mL	0.41 mL

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based experiments.

Materials:

- 10 mM PF-573228 stock solution in DMSO
- Sterile cell culture medium or desired aqueous buffer
- · Sterile tubes for dilution

Procedure:

- Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 1 mL of a 10 μM working solution:



- $\circ V_1 = (C_2 \times V_2) / C_1$
- \circ V₁ = (10 μ M x 1 mL) / 10,000 μ M = 0.001 mL or 1 μ L
- Dilution: Add 1 μ L of the 10 mM stock solution to 999 μ L of pre-warmed cell culture medium.
- Mixing: Mix immediately and thoroughly by gentle pipetting or vortexing to prevent precipitation of the compound.
- Final DMSO Concentration: Be aware of the final DMSO concentration in your culture. In the
 example above, the final concentration is 0.1%. It is critical to run a vehicle control (medium
 with the same final concentration of DMSO) in all experiments to account for any solvent
 effects.
- Use Immediately: It is recommended to use the freshly prepared working solution immediately for optimal results.[8]

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